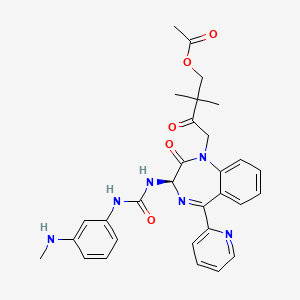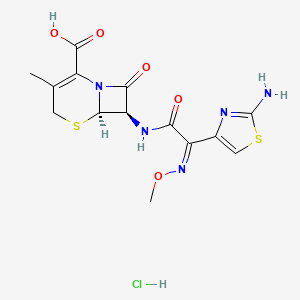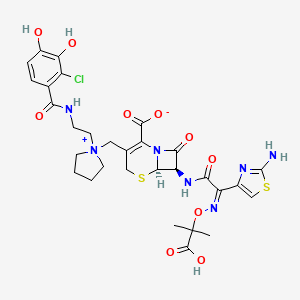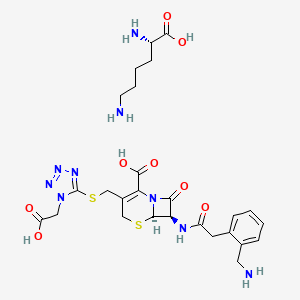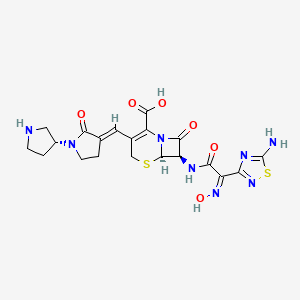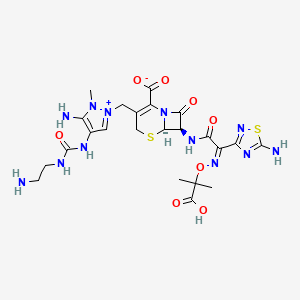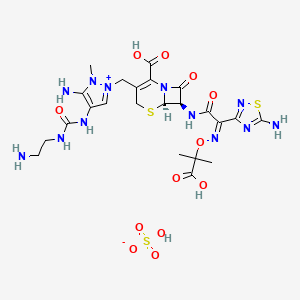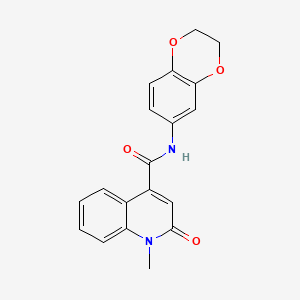
Clortetraciclina
Descripción general
Descripción
Clortetraciclina, también conocida por su nombre comercial Aureomicina, es un antibiótico tetraciclínico que fue el primero de su clase en ser descubierto. Fue identificada en 1945 por Benjamin Minge Duggar en Lederle Laboratories bajo la supervisión de Yellapragada Subbarow . La this compound es producida por la bacteria Streptomyces aureofaciens y es conocida por su actividad antibacteriana de amplio espectro .
Aplicaciones Científicas De Investigación
La clortetraciclina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la química de las tetraciclinas y sus derivados.
Biología: La this compound se utiliza en la investigación de biología molecular para estudiar la síntesis de proteínas y los mecanismos de resistencia bacteriana.
Medicina: Se utiliza para tratar diversas infecciones bacterianas tanto en humanos como en animales. .
Mecanismo De Acción
La clortetraciclina ejerce sus efectos antibacterianos inhibiendo la síntesis de proteínas en las bacterias. Se une reversiblemente a la subunidad ribosómica 30S, bloqueando la unión del aminoacil-tRNA al complejo mRNA-ribosoma. Esto evita la adición de aminoácidos a la cadena peptídica en crecimiento, inhibiendo finalmente el crecimiento y la reproducción bacterianos .
Análisis Bioquímico
Biochemical Properties
Chlortetracycline plays a crucial role in inhibiting bacterial growth by interfering with protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action inhibits the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis . Chlortetracycline interacts with various biomolecules, including ribosomal RNA and proteins involved in the translation process.
Cellular Effects
Chlortetracycline affects various types of cells by inhibiting protein synthesis, which is essential for cell growth and function. In bacterial cells, this inhibition leads to a bacteriostatic effect, preventing the bacteria from multiplying. In eukaryotic cells, chlortetracycline can impact mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes. This can lead to disruptions in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, chlortetracycline exerts its effects by binding to the 30S ribosomal subunit of bacteria. This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain. The inhibition of protein synthesis ultimately inhibits the growth and reproduction of bacterial cells as necessary proteins cannot be synthesized . Chlortetracycline’s binding interactions with ribosomal RNA and proteins are critical to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlortetracycline can change over time due to its stability and degradation. Chlortetracycline is relatively stable in dry form but can degrade in aqueous solutions, especially at higher pH levels. Long-term exposure to chlortetracycline in in vitro or in vivo studies has shown that it can lead to the development of antibiotic resistance in bacterial populations . Additionally, prolonged use can result in the accumulation of the antibiotic in tissues, potentially leading to adverse effects.
Dosage Effects in Animal Models
The effects of chlortetracycline vary with different dosages in animal models. At therapeutic doses, chlortetracycline is effective in treating bacterial infections in animals. At higher doses, it can cause toxic effects such as liver and kidney impairment, inhibition of bone and tooth mineralization, and discoloration of teeth . Threshold effects have been observed, where low doses are effective without causing significant adverse effects, while high doses can lead to toxicity.
Metabolic Pathways
Chlortetracycline is involved in various metabolic pathways, including the tricarboxylic acid cycle, pyruvate metabolism, and glycolysis/gluconeogenesis. Under chlortetracycline stress, these pathways can fluctuate sharply, affecting the overall metabolic flux and metabolite levels in bacterial cells . The antibiotic can also interact with enzymes and cofactors involved in these pathways, further influencing cellular metabolism.
Transport and Distribution
Chlortetracycline is transported and distributed within cells and tissues through various mechanisms. It has a volume of distribution of approximately 100 liters and reaches peak plasma concentration in about 3 hours after oral administration . Chlortetracycline can bind to plasma proteins and is distributed to various tissues, including the liver, kidneys, and bones. Its transport and distribution are influenced by factors such as lipophilicity and the presence of transporters and binding proteins.
Subcellular Localization
Chlortetracycline’s subcellular localization is primarily within the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis. It can also localize to mitochondria in eukaryotic cells, affecting mitochondrial protein synthesis and function. The antibiotic’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La clortetraciclina se produce típicamente mediante la fermentación de Streptomyces aureofaciens. El proceso implica el cultivo de la bacteria en un medio adecuado, seguido de la extracción y purificación del antibiótico. El caldo de fermentación se acidifica, filtra y se somete a varias etapas de purificación para aislar la this compound .
Métodos de Producción Industrial
En entornos industriales, la producción de this compound implica la fermentación a gran escala. El líquido de fermentación se purifica y se añade ácido clorhídrico para convertir el antibiótico en su forma de clorhidrato. El proceso incluye etapas como la acidificación, filtración, sedimentación, cristalización y secado para obtener clorhidrato de this compound de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
La clortetraciclina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de productos de degradación.
Reducción: El compuesto puede reducirse para formar diferentes derivados.
Sustitución: La this compound puede experimentar reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ozono.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se utilizan varios reactivos, incluidos los halógenos y los agentes alquilantes, para las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de la this compound, que pueden tener diferentes propiedades farmacológicas y aplicaciones .
Comparación Con Compuestos Similares
La clortetraciclina forma parte de la familia de las tetraciclinas, que incluye otros compuestos como:
- Tetraciclina
- Oxitetraciclina
- Doxiciclina
- Minociclina
- Tigeciclina
Singularidad
La this compound fue la primera tetraciclina en ser descubierta y tiene un átomo de cloro único en la posición 7 de su estructura, lo que la distingue de otras tetraciclinas. Esta diferencia estructural contribuye a sus propiedades farmacológicas específicas y espectro de actividad .
Referencias
Propiedades
IUPAC Name |
7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRQBPJLMKORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57-62-5 | |
| Record name | 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4S,4aS,5aS,6S,12aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


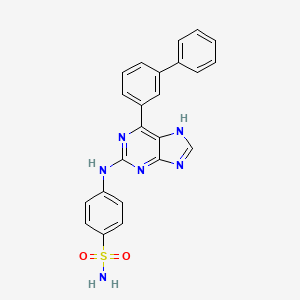

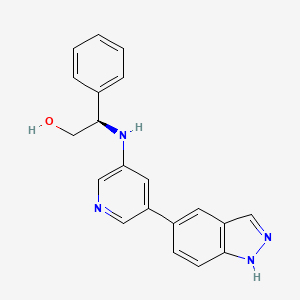

![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)
